Cas no 1797574-57-2 (N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole and benzothiadiazole moiety linked via a piperidine-methyl spacer. Its unique structure imparts potential applications in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme inhibition. The benzothiazole and benzothiadiazole groups contribute to its electron-rich aromatic system, enhancing binding affinity in biological systems. The piperidine core offers conformational flexibility, facilitating optimal molecular recognition. This compound may serve as a valuable intermediate in the development of bioactive molecules, with possible utility in antiviral, anticancer, or CNS-targeted research. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide structure
1797574-57-2 structure
Product name:N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
CAS No:1797574-57-2
MF:C20H19N5OS2
Molecular Weight:409.527760744095
CID:5405409

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
    • N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
    • インチ: 1S/C20H19N5OS2/c26-19(14-5-6-15-17(11-14)24-28-23-15)21-12-13-7-9-25(10-8-13)20-22-16-3-1-2-4-18(16)27-20/h1-6,11,13H,7-10,12H2,(H,21,26)
    • InChIKey: AQRURCOIZXLPDJ-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC(C(NCC3CCN(C4=NC5=CC=CC=C5S4)CC3)=O)=CC2=NS1

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6178-5453-2μmol
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6178-5453-1mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
1mg
$54.0 2023-09-09
Life Chemicals
F6178-5453-30mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
30mg
$119.0 2023-09-09
Life Chemicals
F6178-5453-50mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
50mg
$160.0 2023-09-09
Life Chemicals
F6178-5453-10mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
10mg
$79.0 2023-09-09
Life Chemicals
F6178-5453-10μmol
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6178-5453-25mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
25mg
$109.0 2023-09-09
Life Chemicals
F6178-5453-40mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
40mg
$140.0 2023-09-09
Life Chemicals
F6178-5453-20mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
20mg
$99.0 2023-09-09
Life Chemicals
F6178-5453-5mg
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1797574-57-2
5mg
$69.0 2023-09-09

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide 関連文献

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamideに関する追加情報

Introduction to N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 1797574-57-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazole and benzothiadiazole classes, which are well-known for their broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly its piperidine moiety and the benzothiadiazole core, contribute to its unique chemical properties and biological interactions.

The chemical structure of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is characterized by a fused heterocyclic system consisting of a benzothiazole ring connected to a piperidine ring. The presence of the carboxamide functional group at the 5-position of the benzothiadiazole ring enhances its solubility in polar solvents and improves its bioavailability. This structural arrangement not only contributes to the compound's stability but also influences its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives due to their ability to modulate various biological pathways. N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties by modulating the activity of nuclear factor kappa B (NFκB) and other pro-inflammatory cytokines.

The piperidine moiety in the structure of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is particularly noteworthy for its ability to enhance binding affinity to biological targets. Piperidine derivatives are known for their favorable pharmacokinetic profiles and are frequently incorporated into drug molecules to improve metabolic stability and oral bioavailability. The integration of this moiety with the benzothiadiazole core in this compound suggests a synergistic effect that may enhance its therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-y]methyl}-2,1,3-benzothiadiazole -5-carboxamide with various biological targets. Molecular docking studies have shown that this compound can effectively bind to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, the compound has demonstrated potential interactions with receptors involved in pain signaling and neurotransmission.

The synthesis of N-{[1-(1,3-benzothiazol -2 -yl)piperidin -4 -yl]methyl}-2 , 1 , 3-benzothiadiazole -5-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a key intermediate containing the benzothiazole ring system. This intermediate is then functionalized with a piperidine group through nucleophilic substitution or other coupling reactions. Finally, the carboxamide group is introduced at the 5-position of the benzothiadiazole ring through amidation reactions.

In terms of pharmacokinetic properties, N-{[1-(1 , 3-benzot hia z ol -2 -y l)piperidin -4 -y l]methyl}- 2 , 1 , 3-ben z othi adia z ole -5-carboxamide has shown promising results in preclinical studies. The compound exhibits good oral bioavailability and distributes widely throughout various tissues in vivo. Its metabolic stability is enhanced by the presence of the piperidine moiety, which resists hydrolysis by digestive enzymes. Additionally , preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses.

The therapeutic potential of N-{[1-(13-benzot hia z ol -22 y l)piperidin -44 y l]me thyl}-21 ,31-ben z othi adia z ole -55-ca rboxa mide has prompted further investigation into its role in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Animal models have demonstrated that treatment with this compound can significantly reduce inflammation and alleviate symptoms associated with these conditions. These findings suggest that it may serve as a valuable adjunct therapy for patients suffering from chronic inflammation.

Beyond its anti-inflammatory properties , N-[11(13-benzo thia z ol22 y l)piperidin44 y l]me thyl}-21 ,31-benzo thia dia z ole55-ca rboxa mide has also shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease . Studies indicate that this compound can cross the blood-brain barrier and interact with neurotransmitter systems involved in cognitive function . Its ability to modulate acetylcholinesterase activity suggests potential benefits for patients suffering from cognitive decline.

The development of N-[11(13-benzo thia z ol22 y l)piperidin44 y l]me thyl}-21 ,31-benzo thia dia z ole55-ca rboxa mide represents an important advancement in the field of medicinal chemistry . Its unique structural features and favorable pharmacological properties make it a promising candidate for further clinical development . As research continues , it is anticipated that additional therapeutic applications will be uncovered , further solidifying its role as a significant player in modern drug discovery.

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